Lorpiprazole

Description

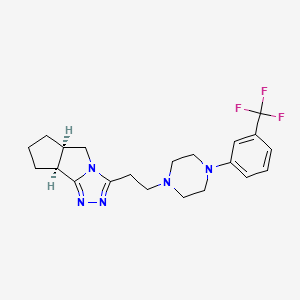

Structure

3D Structure

Properties

IUPAC Name |

(1S,8R)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRMWKUVWLKDQJ-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3C(=NN=C3[C@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025224 | |

| Record name | Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108785-69-9, 1640293-37-3 | |

| Record name | Lorpiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole, 5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-, (5aR,8aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lorpiprazole and the SARI Drug Class

Disclaimer: Lorpiprazole is a known anxiolytic drug classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] However, detailed, publicly available quantitative data regarding its specific receptor binding affinities, pharmacokinetics, and clinical trial outcomes are scarce. To fulfill the requirements of this in-depth technical guide, the well-characterized and prototypical SARI, Trazodone, will be used as a representative model for this drug class. The data and experimental protocols presented herein are based on Trazodone and are intended to illustrate the core mechanisms and scientific methodologies relevant to this compound and other SARIs.

Core Mechanism of Action: The Dual-Action SARI Profile

This compound belongs to the phenylpiperazine group of compounds and is described as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] The therapeutic effects of this class are derived from a dual-action mechanism at the neuronal synapse.[2][3] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs) which only block the serotonin transporter (SERT), SARIs combine SERT inhibition with potent antagonism of specific serotonin receptors, primarily the 5-HT2A receptor.[2][3]

This dual mechanism is theorized to provide a unique clinical profile. The inhibition of SERT increases the synaptic concentration of serotonin, enhancing serotonergic neurotransmission, which is fundamental to its antidepressant and anxiolytic effects.[3][4] Simultaneously, the potent blockade of the 5-HT2A receptor mitigates certain side effects associated with general serotonin elevation, such as insomnia, anxiety, and sexual dysfunction, which are often linked to 5-HT2A stimulation.[2][5]

The activity of this compound involves antagonizing 5-HT2A and 5-HT2C receptors, α1- and α2-adrenergic receptors, and H1 histaminergic receptors.[6] At higher doses, it also functions to inhibit the SERT serotonin transporter.[6] This multifaceted receptor profile allows for a broad therapeutic spectrum.[6]

Quantitative Data: Receptor Binding and Pharmacokinetics

The clinical effects of a SARI are dictated by its binding affinity for various neurotransmitter receptors and transporters, as well as its pharmacokinetic profile. The following tables summarize these quantitative parameters for the representative SARI, Trazodone.

Receptor and Transporter Binding Affinity

Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value indicates a higher binding affinity.

| Target | Binding Affinity (Ki, nM) | Primary Action | Reference |

| 5-HT2A Receptor | 1 - 15 | Antagonist | [7][8] |

| α1-Adrenergic | 10 - 37 | Antagonist | [7][8] |

| H1 Histamine | 10 - 52 | Antagonist | [7][8] |

| 5-HT1A Receptor | 25 - 78 | Partial Agonist | [8][9] |

| 5-HT2C Receptor | 32 - 193 | Antagonist | [7][8] |

| Serotonin Transporter (SERT) | 128 - 430 | Inhibition of Reuptake | [7][8] |

| α2-Adrenergic | 285 | Antagonist | [7] |

| Dopamine D2 Receptor | > 1000 | Negligible Antagonism | [7] |

Note: The high affinity for 5-HT2A, α1-Adrenergic, and H1 receptors underlies the therapeutic effects and side-effect profile (e.g., sedation) of Trazodone. The weaker affinity for SERT compared to SSRIs is a distinguishing feature.

Pharmacokinetic Parameters

The following data were obtained from a bioequivalence study in healthy adult human volunteers following a single 100 mg oral dose of Trazodone under fed conditions.[10]

| Parameter | Value (Mean) | Description |

| Cmax (Maximum Plasma Concentration) | 1480.9 ng/mL | The peak concentration of the drug in the blood plasma. |

| Tmax (Time to Maximum Concentration) | 2.0 hours | The time at which Cmax is reached. |

| AUC0-t (Area Under the Curve) | 18193.0 ng·h/mL | Total drug exposure over the measured time period. |

| AUC0-∞ (Area Under the Curve, extrapolated) | 19346.3 ng·h/mL | Total drug exposure extrapolated to infinity. |

| t1/2 (Elimination Half-life) | 5–9 hours (terminal phase) | Time required for the drug concentration to halve. |

| Oral Bioavailability | 63–80% | The fraction of the drug that reaches systemic circulation. |

| Protein Binding | 89–95% | The extent to which the drug binds to plasma proteins. |

Key Experimental Protocols

Characterization of a novel SARI compound involves a suite of in-vitro assays to determine its pharmacological profile. The two primary experiments are radioligand binding assays to determine affinity for various receptors and transporter uptake assays to measure the inhibition of serotonin reuptake.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2A) by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the Ki of a test compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.[11]

-

Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).[12]

-

Test Compound: this compound (or other SARI).

-

Non-Specific Binding (NSB) Ligand: Mianserin (10-20 µM) or another high-concentration unlabeled antagonist.[12]

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.[11][13]

Methodology:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in the final assay buffer to a predetermined protein concentration (e.g., 5 µ g/well ).[12][13]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding (TB): 150 µL membranes + 50 µL assay buffer + 50 µL [³H]-Ketanserin.

-

Non-Specific Binding (NSB): 150 µL membranes + 50 µL NSB Ligand (Mianserin) + 50 µL [³H]-Ketanserin.

-

Test Compound: 150 µL membranes + 50 µL of test compound (at various concentrations) + 50 µL [³H]-Ketanserin.

-

-

Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[12]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[13]

-

Washing: Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[12][13]

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol measures the ability of a test compound to inhibit the reuptake of serotonin into cells endogenously or recombinantly expressing the serotonin transporter (SERT).

Objective: To determine the IC50 of a test compound for the inhibition of human SERT.

Materials:

-

Cell Line: Human placental choriocarcinoma (JAR) cells, which endogenously express hSERT, or HEK293 cells stably expressing hSERT.[14]

-

Substrate: [³H]-Serotonin ([³H]5-HT).[14]

-

Test Compound: this compound (or other SARI).

-

Reference Inhibitor: Citalopram or Fluoxetine (for determining non-specific uptake).[14]

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[14]

-

Lysis Buffer: 1% Triton X-100 in wash buffer.[14]

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), liquid scintillation counter.[14]

Methodology:

-

Cell Plating: Seed JAR or hSERT-HEK293 cells into 96-well plates and grow to confluence.[11]

-

Pre-incubation: Remove the culture medium, wash cells gently with KRH assay buffer, and pre-incubate the cells with various concentrations of the test compound (or reference inhibitor for non-specific uptake) for 15-30 minutes at 37°C.[11]

-

Initiate Uptake: Initiate the reuptake reaction by adding [³H]5-HT to each well at a final concentration near its Km value (e.g., 1.0 µM).[14]

-

Incubation: Incubate the plate for a defined period within the linear range of uptake (e.g., 15-60 minutes) at 37°C in a 5% CO2 incubator.[11][14]

-

Terminate Uptake: Terminate the assay by rapidly removing the assay buffer and washing the cells twice with ice-cold KRH wash buffer to remove extracellular [³H]5-HT.[14]

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and shaking, which releases the intracellular [³H]5-HT.[14]

-

Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Transporter-Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM in presence of a high concentration of a known SERT inhibitor like Citalopram).

-

Plot the percentage inhibition of specific uptake against the log concentration of the test compound.

-

Use non-linear regression to determine the IC50 value for SERT inhibition.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. How Antidepressants Work: SSRIs, MAOIs, Tricyclics, and More [webmd.com]

- 5. promises.com [promises.com]

- 6. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trazodone - Wikipedia [en.wikipedia.org]

- 10. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Lorpiprazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for the synthesis and characterization of lorpiprazole are not extensively available in the public domain. This guide provides a comprehensive overview based on the synthesis of structurally related phenylpiperazine compounds and standard analytical techniques employed in pharmaceutical development.

Introduction

This compound is a piperazinyl-triazole derivative classified as a serotonin antagonist and reuptake inhibitor (SARI).[1] It is recognized for its anxiolytic and antipsychotic properties.[1] this compound's mechanism of action involves the antagonism of serotonin 5-HT2A receptors and inhibition of serotonin reuptake, positioning it in the same therapeutic class as trazodone and nefazodone. This dual action contributes to its potential efficacy in treating major depressive disorder and anxiety disorders.[1] The following guide outlines a plausible synthetic approach and standard characterization methodologies for this compound, based on established chemical principles and analysis of analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates: a substituted triazole-containing moiety and a functionalized phenylpiperazine, which are then coupled to form the final product. This approach is common for the synthesis of many phenylpiperazine-based pharmaceuticals.

Synthesis of Key Intermediates

Intermediate 1: 2-(2-chloroethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

A potential pathway to this intermediate could involve the cyclization of a suitable pyrrolidine precursor with a hydrazine derivative, followed by functionalization to introduce the chloroethyl side chain.

Intermediate 2: 1-(3-(Trifluoromethyl)phenyl)piperazine

This intermediate is a common building block in medicinal chemistry. Its synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with bis(2-chloroethyl)amine.

Final Coupling Reaction

The final step in the proposed synthesis is the nucleophilic substitution reaction between Intermediate 1 and Intermediate 2. The secondary amine of the piperazine ring attacks the electrophilic carbon of the chloroethyl group, forming the desired carbon-nitrogen bond and yielding this compound.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be utilized.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton NMR spectrum to identify the different types of protons and their connectivity. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the carbon NMR spectrum to identify the different carbon environments in the molecule.

Expected Spectral Data: While specific spectral data for this compound is not publicly available, the following table outlines the expected chemical shifts for key structural motifs based on analogous compounds.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Piperazine Protons | 2.5 - 3.5 | 45 - 55 |

| Aliphatic Protons | 1.5 - 4.0 | 20 - 60 |

| Trifluoromethyl Carbon | Not applicable | 120 - 130 (quartet) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Data:

| Parameter | Value |

| Molecular Formula | C₂₁H₂₆F₃N₅ |

| Monoisotopic Mass | 405.2140 Da |

| Expected [M+H]⁺ | 406.2218 m/z |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 - 400 cm⁻¹).

Expected Characteristic Peaks:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=N (Triazole) | Stretching | 1650 - 1550 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 |

| C-N | Stretching | 1250 - 1020 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound and for quantitative analysis.

Experimental Protocol (General):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (likely in the 220-280 nm range).

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Typical HPLC Parameters for Phenylpiperazine Derivatives:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

Signaling Pathway of this compound

This compound's therapeutic effects are primarily mediated through its interaction with the serotonergic system. The following diagram illustrates its mechanism of action at a synaptic level.

Caption: this compound's dual mechanism of action.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound for research and development purposes. While specific, validated protocols for its synthesis are not widely published, the proposed methods are based on well-established organic chemistry principles and analytical techniques commonly used for analogous pharmaceutical compounds. Researchers should use this guide as a starting point and optimize the conditions for each step to achieve the desired product with high purity and yield. Further investigation into patent literature and medicinal chemistry journals may provide more specific details for the synthesis of this and related compounds.

References

Lorpiprazole: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific quantitative data for lorpiprazole, this guide utilizes data from the structurally and pharmacologically similar Serotonin Antagonist and Reuptake Inhibitor (SARI), trazodone, as a proxy to provide a comprehensive overview. This information is intended for research and informational purposes only and should be interpreted with caution.

Introduction

This compound is a phenylpiperazine compound classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Like other drugs in its class, this compound's therapeutic effects are believed to stem from its dual mechanism of action: potent antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[2][3] This technical guide provides an in-depth overview of the available pharmacokinetic and pharmacodynamic properties of this compound and its class, offering valuable insights for researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with multiple neurotransmitter receptors.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of the serotonergic system through two main actions:

-

5-HT2A Receptor Antagonism: this compound acts as a potent antagonist at the 5-HT2A receptor. Blockade of this receptor is associated with anti-anxiety, antipsychotic, and antidepressant effects. It is also thought to mitigate some of the adverse effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.

-

Serotonin Reuptake Inhibition: At higher doses, this compound inhibits the reuptake of serotonin by blocking the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.

Additionally, this compound exhibits antagonist activity at other receptors, which contributes to its overall pharmacological profile:

-

5-HT2C Receptor Antagonism: This action may contribute to the antidepressant and anxiolytic effects.

-

α1 and α2-Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension and sedation.

-

H1 Histaminergic Receptor Antagonism: This contributes to the sedative effects of the drug.

Receptor Binding Affinity

| Receptor/Transporter | Trazodone Ki (nM) |

| Serotonin | |

| 5-HT1A | 83 |

| 5-HT2A | 1.8 |

| 5-HT2C | 110 |

| SERT | 160 |

| Adrenergic | |

| α1A | 10 |

| α1B | 38 |

| α2A | 210 |

| α2B | 280 |

| Histamine | |

| H1 | 450 |

| Dopamine | |

| D2 | >10,000 |

Data for trazodone is used as a proxy for this compound.

Pharmacokinetics

The pharmacokinetic profile of SARIs is generally characterized by rapid absorption and extensive metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The following table summarizes the key pharmacokinetic parameters for the SARI class of drugs.

| Parameter | Value (SARI Class) |

| Absorption | |

| Bioavailability | Not specified for this compound. Trazodone bioavailability is 63-80%[5] |

| Tmax (Time to Peak Plasma Concentration) | Rapidly absorbed from the GI tract. |

| Distribution | |

| Protein Binding | 89-99% |

| Volume of Distribution | Not specified for this compound. Trazodone has a large volume of distribution. |

| Metabolism | |

| Primary Pathway | Hepatic metabolism, likely via Cytochrome P450 enzymes. Trazodone is metabolized by CYP3A4, CYP2D6, and potentially CYP1A2[5] |

| Active Metabolites | The presence of active metabolites for this compound is not specified. Trazodone has an active metabolite, m-chlorophenylpiperazine (mCPP).[5] |

| Excretion | |

| Half-life | Estimated to be in the range of 11-23 hours. Trazodone has a biphasic half-life of 4-15 hours (immediate release)[5] |

| Primary Route of Elimination | Primarily excreted in the urine. For Trazodone, 70-75% is excreted in urine and 21% in feces[5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

In Vitro Receptor Binding Assay (5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT2A receptor.[6]

Materials:

-

Human recombinant 5-HT2A receptor membranes (e.g., from CHO-K1 cells)

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)

-

Non-specific binding control: 1 µM Ketanserin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound) at various concentrations

-

96-well filter plates (e.g., GF/B filters)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Plate Setup: In a 96-well filter plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubation: Add the receptor membrane suspension to each well to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

References

- 1. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. ddescholar.acemap.info [ddescholar.acemap.info]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trazodone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Lorpiprazole's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpiprazole is classified as a serotonin antagonist and reuptake inhibitor, exhibiting a complex pharmacodynamic profile through its interaction with multiple neurotransmitter receptors.[1] This technical guide provides a comprehensive overview of the known receptor binding characteristics of this compound, detailed methodologies for relevant binding assays, and visualization of associated signaling pathways. While specific quantitative binding affinity data for this compound is not extensively available in the public domain, this guide offers a framework for understanding its pharmacological actions based on its receptor interactions.

Introduction

This compound is an antipsychotic and anxiolytic agent.[1] Its therapeutic effects are believed to be mediated through its antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, alpha-1 and alpha-2 adrenergic receptors, and H1 histaminergic receptors.[1] At higher concentrations, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[1] Understanding the binding affinity of this compound at these various receptors is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating its potential side-effect profile.

Receptor Binding Affinity Profile

Table 1: Summary of this compound Receptor Interactions

| Receptor/Transporter | Action | Reference |

| 5-HT2A Receptor | Antagonist | [1] |

| 5-HT2C Receptor | Antagonist | [1] |

| Alpha-1 Adrenergic Receptor | Antagonist | [1] |

| Alpha-2 Adrenergic Receptor | Antagonist | [1] |

| Histamine H1 Receptor | Antagonist | [1] |

| Serotonin Transporter (SERT) | Inhibitor (at high doses) | [1] |

Table 2: Comparative Receptor Binding Affinity Profile of Olanzapine

| Receptor | Ki (nM) |

| Dopamine D2 | 11 |

| Serotonin 5-HT2A | 4 |

| Histamine H1 | 7 |

| Muscarinic M1 | 2.5 |

| Adrenergic α1 | 19 |

Note: Data for Olanzapine is provided for illustrative purposes to indicate typical affinity ranges for an atypical antipsychotic.

Experimental Protocols

The determination of receptor binding affinity is typically conducted through radioligand binding assays. These assays measure the interaction of a compound (the "competitor," e.g., this compound) with a specific receptor by assessing its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for that receptor.

General Radioligand Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay.

3.1.1. Materials

-

Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human receptor of interest, or from specific brain regions (e.g., rat frontal cortex for 5-HT2A receptors).

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

3.1.2. Procedure

-

Membrane Preparation: Homogenize the receptor-containing tissue or cells in a suitable buffer and prepare a crude membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Specific Assay Protocols

3.2.1. 5-HT2A Receptor Binding Assay

-

Receptor Source: Human recombinant 5-HT2A receptors expressed in CHO-K1 cells or rat frontal cortex membranes.[3][4]

-

Non-specific Binding: Defined using a high concentration of an unlabeled 5-HT2A antagonist like ketanserin.[6]

3.2.2. Alpha-1 Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes from cells stably expressing human α1A, α1B, or α1D-adrenoceptors.[7]

-

Radioligand: [³H]Prazosin.[7]

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist.

3.2.3. Histamine H1 Receptor Binding Assay

-

Receptor Source: Homogenates of HEK293T cells transiently expressing the human H1 receptor.[8][9]

-

Non-specific Binding: Assessed using a high concentration of an unlabeled H1 antagonist such as mianserin.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for the 5-HT2A receptor and a typical experimental workflow for a radioligand binding assay.

Conclusion

This compound possesses a multi-receptor binding profile, which is consistent with its classification as an atypical antipsychotic and anxiolytic agent. While the precise quantitative binding affinities for this compound at its various targets are not well-documented in publicly accessible sources, the established methodologies for radioligand binding assays provide a clear path for determining these crucial parameters. Further research to quantify the binding profile of this compound would be invaluable for a more complete understanding of its pharmacology and for the rational development of future therapeutics with optimized receptor interaction profiles.

References

- 1. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 7. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Investigating the Off-Target Effects of Lorpiprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpiprazole, an anxiolytic and antidepressant agent of the phenylpiperazine class, is characterized as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2][3] Its therapeutic efficacy is believed to stem from its multi-target engagement, primarily involving serotonergic and adrenergic receptors.[4][5] However, this polypharmacological profile inherently increases the likelihood of off-target interactions, which can lead to unforeseen adverse effects or reveal novel therapeutic opportunities. This technical guide provides a comprehensive framework for investigating the off-target effects of this compound, detailing its known pharmacological profile, outlining systematic experimental protocols for off-target identification, and presenting data in a structured format for clear interpretation.

Introduction to this compound and Off-Target Effects

This compound is a piperazinyl-triazole derivative used for the treatment of major depressive disorder.[5] Its primary mechanism of action involves the antagonism of 5-HT2A and 5-HT2C serotoninergic receptors, alpha-1 and alpha-2 adrenergic receptors, and H1 histaminergic receptors. At higher doses, it also inhibits the serotonin transporter (SERT).[4][5]

Off-target effects occur when a drug interacts with molecular targets other than the one it was designed to modulate.[6] These unintended interactions are a significant cause of adverse drug reactions and clinical trial failures.[7] A systematic investigation of a drug's off-target profile is therefore critical for a comprehensive understanding of its overall pharmacological and toxicological properties.[6][7]

Known and Predicted Pharmacological Profile of this compound

The known interactions of this compound provide a foundation for predicting potential off-target effects. Its classification as a SARI places it in the same group as trazodone and nefazodone, suggesting a broad spectrum of activity.[1][2]

Primary (On-Target) Activities

The intended pharmacological activities of this compound are summarized below.

| Target Receptor/Transporter | Action | Associated Therapeutic Effect |

| Serotonin 5-HT2A Receptor | Antagonism | Antidepressant, Anxiolytic |

| Serotonin 5-HT2C Receptor | Antagonism | Antidepressant |

| Serotonin Transporter (SERT) | Inhibition (at high doses) | Antidepressant |

| Alpha-1 Adrenergic Receptor | Antagonism | Potential effects on blood pressure |

| Alpha-2 Adrenergic Receptor | Antagonism | Antidepressant |

| Histamine H1 Receptor | Antagonism | Sedative effects |

Potential Off-Target Interactions

Based on its chemical structure (phenylpiperazine) and its known targets, a number of off-target interactions can be predicted. Phenylpiperazine derivatives are known to interact with a wide range of receptors. A comprehensive off-target screening panel is necessary to confirm or deny these predicted interactions.

| Potential Off-Target Class | Specific Examples | Rationale for Investigation |

| Dopamine Receptors | D1, D2, D3, D4 | Structural similarity to other antipsychotics that target dopamine receptors.[8][9] |

| Muscarinic Receptors | M1, M2, M3, M4, M5 | Common off-targets for CNS-acting drugs, associated with anticholinergic side effects.[10][11] |

| Other Serotonin Receptors | 5-HT1A, 5-HT3, 5-HT6, 5-HT7 | Cross-reactivity within the serotonin receptor family is common.[12][13] |

| Ion Channels | hERG, Ca2+, Na+ channels | Critical for cardiac safety assessment and neuronal excitability. |

| Kinases | Various | Many CNS drugs exhibit off-target kinase activity, affecting signaling pathways.[14] |

Experimental Workflow for Off-Target Investigation

A multi-tiered approach, beginning with broad screening and progressing to more focused validation, is recommended for a thorough investigation of this compound's off-target profile.

Caption: A tiered workflow for off-target effect investigation.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor identified as a "hit" in a broad screening panel.[15][16]

Objective: To quantify the affinity of this compound for a selected off-target receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

-

This compound: Stock solution in DMSO.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol for D2).

-

Apparatus: 96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation counter, scintillation fluid.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding wells: Non-specific control, radioligand, and membrane preparation.

-

Test Compound wells: this compound dilution, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[15]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[15]

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Kinase Inhibition Assay (Radiometric)

This protocol measures the ability of this compound to inhibit the activity of a specific kinase.[17][18]

Objective: To quantify the potency of this compound as an inhibitor of a specific kinase.

Materials:

-

Kinase: Purified, active recombinant kinase.

-

Substrate: A specific peptide or protein substrate for the kinase.

-

[γ-33P]-ATP: Radiolabeled ATP.

-

This compound: Stock solution in DMSO.

-

Assay Buffer: Kinase-specific buffer containing MgCl2, MnCl2, DTT, etc.

-

Stop Solution: e.g., Phosphoric acid.

-

Apparatus: 96-well plates, phosphocellulose filter paper or membrane, scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control).

-

Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Capture Substrate: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]-ATP will not.

-

Washing: Wash the paper multiple times with phosphoric acid to remove unbound radiolabel.

-

Counting: Measure the radioactivity on the paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to determine the IC50 value.

-

Data Presentation: Quantitative Off-Target Profile

All quantitative data should be summarized in tables for easy comparison. The following are template tables for presenting binding and inhibition data.

Table 1: Receptor Binding Affinity Profile of this compound

| Target | Radioligand | This compound Ki (nM) |

| Primary Targets | ||

| 5-HT2A | [3H]-Ketanserin | |

| 5-HT2C | [3H]-Mesulergine | |

| α1-adrenergic | [3H]-Prazosin | |

| α2-adrenergic | [3H]-Rauwolscine | |

| H1 | [3H]-Pyrilamine | |

| Off-Targets (Hits >50% inhibition at 1µM) | ||

| Dopamine D2 | [3H]-Spiperone | |

| Muscarinic M1 | [3H]-Pirenzepine | |

| 5-HT1A | [3H]-8-OH-DPAT | |

| ...other hits | ... | ... |

Table 2: Kinase Inhibition Profile of this compound (IC50)

| Kinase Target | This compound IC50 (µM) |

| Hits (>50% inhibition at 10µM) | |

| SRC | |

| LCK | |

| EGFR | |

| ...other hits | ... |

Visualization of Off-Target Signaling

Should this compound be found to significantly interact with an off-target, such as the Dopamine D2 receptor, visualizing the downstream signaling pathway is crucial for understanding the potential functional consequences.

Caption: Off-target antagonism of the D2 receptor by this compound.

Conclusion

A thorough investigation into the off-target effects of this compound is essential for a complete risk-benefit assessment and for uncovering its full therapeutic potential. The systematic approach detailed in this guide—combining broad screening panels, quantitative validation assays, and functional pathway analysis—provides a robust framework for researchers in the field of drug development. The structured presentation of data and visualization of molecular interactions will facilitate a clearer understanding of this compound's complex pharmacology, ultimately leading to safer and more effective therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mental-health-matters.org [mental-health-matters.org]

- 3. alchetron.com [alchetron.com]

- 4. This compound | Actions and Spectrum | medtigo [medtigo.com]

- 5. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Psychopharmacology | Basicmedical Key [basicmedicalkey.com]

- 12. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. reactionbiology.com [reactionbiology.com]

Pharmacological Significance of Lorpiprazole Enantiomers

An In-Depth Technical Guide to the Enantiomer Separation and Analysis of Lorpiprazole

Introduction

This compound is a serotonin antagonist and reuptake inhibitor (SARI) utilized in the management of major depressive disorder.[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[2][3][4] While one enantiomer may be responsible for the desired therapeutic effect, the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] Consequently, the separation and analysis of this compound's enantiomers are critical for a comprehensive understanding of its pharmacological profile and for the development of potentially more effective and safer enantiopure drug products.

This technical guide provides a comprehensive overview of the core principles and methodologies for the enantioselective separation and analysis of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines a robust, proposed methodology based on established techniques for structurally and functionally similar chiral compounds, such as proton pump inhibitors and other psychotropic drugs.[6][7]

This compound's therapeutic action is derived from its ability to antagonize serotonin 5-HT2A and 5-HT2C receptors, as well as α1 and α2 adrenergic receptors, while also inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[1] Each of these interactions can be stereoselective, meaning the (R)- and (S)-enantiomers of this compound may bind to these targets with different affinities and produce varying downstream effects. This potential for differential pharmacology underscores the importance of developing analytical methods to resolve and quantify the individual enantiomers.

Figure 1: Hypothetical differential signaling pathways of this compound enantiomers.

Proposed Methodology for Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for the separation of enantiomers.[2][3] The proposed method for this compound is based on normal-phase chromatography, which has proven successful for similar molecules.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

-

Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).

-

Mobile Phase Solvents: HPLC grade n-hexane, ethanol, and diethylamine (DEA).

-

This compound racemic standard.

-

Sample dissolution solvent: Mobile phase.

2. Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Run Time: 20 minutes

3. Standard and Sample Preparation:

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution: Prepare the sample containing this compound to a final concentration of approximately 100 µg/mL using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution six times.

-

The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.

-

The resolution factor (Rs) between the two enantiomer peaks should be ≥ 1.5.

5. Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention times and system suitability parameters.

-

Inject the sample solutions for analysis.

-

Identify the enantiomer peaks in the sample chromatograms by comparing their retention times with those of the standard.

-

Quantify the amount of each enantiomer using the peak areas.

Data Presentation: Hypothetical Chromatographic Data

The following table summarizes the expected quantitative data from the proposed HPLC method. These values are illustrative and would require experimental verification.

| Parameter | (S)-Lorpiprazole | (R)-Lorpiprazole | Acceptance Criteria |

| Retention Time (t_R) (min) | 10.5 | 12.8 | - |

| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |

| Theoretical Plates (N) | > 5000 | > 5000 | > 2000 |

| Resolution (R_s) | \multicolumn{2}{c | }{2.1} | ≥ 1.5 |

| Selectivity (α) | \multicolumn{2}{c | }{1.22} | > 1.0 |

Experimental Workflow Visualization

The logical flow of the enantiomer separation and analysis process is depicted in the following diagram.

Figure 2: Experimental workflow for this compound enantiomer analysis by HPLC.

Conclusion

The enantioselective separation and analysis of this compound are essential for a thorough understanding of its pharmacology and for ensuring the quality and safety of pharmaceutical formulations. The proposed HPLC method, utilizing a polysaccharide-based chiral stationary phase, provides a robust framework for achieving baseline separation of the (R)- and (S)-enantiomers. This guide offers the detailed protocols, expected data, and logical workflows necessary for researchers, scientists, and drug development professionals to implement and validate a method for the chiral analysis of this compound. Further method development and validation would be required to optimize the separation for specific applications, such as pharmacokinetic studies or quality control of bulk drug substance and finished products.

References

- 1. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS | Semantic Scholar [semanticscholar.org]

- 5. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. app.periodikos.com.br [app.periodikos.com.br]

Lorpiprazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpiprazole is a phenylpiperazine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed information on its mechanism of action, receptor binding affinities, metabolic pathways, and pharmacokinetic properties is presented. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a trifluoromethylphenylpiperazine moiety linked to a triazolopyrrolidinone core.

Chemical Structure:

-

IUPAC Name: 2-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

-

CAS Number: 108785-69-9[1]

-

Molecular Formula: C21H26F3N5O[1]

-

SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)CCCN3C4=CC=CC=N4N=C3O

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for formulation development and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Weight | 405.469 g/mol | [1] |

| Melting Point | 138 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.02 | [1] |

| LogS (Aqueous Solubility) | -3.63 | [1] |

Table 1: Physicochemical Properties of this compound

Pharmacology

This compound's pharmacological effects are primarily attributed to its high affinity for and modulation of multiple neurotransmitter receptors and transporters.

Mechanism of Action

This compound is a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its therapeutic effects are believed to be mediated by two primary mechanisms:

-

Serotonin 2A (5-HT2A) and 2C (5-HT2C) Receptor Antagonism: this compound acts as an antagonist at these receptors, which is thought to contribute to its anxiolytic and antidepressant effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.

-

Serotonin Transporter (SERT) Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration of serotonin available to interact with other serotonin receptors, which is a key mechanism of action for many antidepressant drugs.

Additionally, this compound interacts with other receptors, which contributes to its overall pharmacological profile.

Receptor Binding Profile

| Receptor/Transporter | Typical Ki (nM) for SARIs |

| Serotonin 2A (5-HT2A) | 1 - 50 |

| Serotonin 2C (5-HT2C) | 5 - 100 |

| Serotonin Transporter (SERT) | 20 - 200 |

| α1-Adrenergic Receptor | 10 - 150 |

| Histamine H1 Receptor | 50 - 500 |

| Dopamine D2 Receptor | > 1000 |

Table 2: Typical Receptor Binding Affinities for SARI Compounds

Signaling Pathways

The antagonism of 5-HT2A receptors by this compound influences downstream signaling cascades. A simplified representation of this pathway is depicted below.

Caption: this compound antagonism of the 5-HT2A receptor.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are key to understanding its clinical efficacy and safety.

Absorption and Bioavailability

Orally administered SARI compounds are generally well-absorbed. Specific bioavailability data for this compound is not publicly available.

Distribution

This compound is expected to be widely distributed throughout the body, including the central nervous system.

Metabolism

This compound is anticipated to be extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The specific CYP isoforms involved in its metabolism have not been definitively identified in the reviewed literature.

Excretion

The metabolites of this compound are likely excreted through both renal and fecal routes.

A summary of the expected pharmacokinetic parameters for this compound, based on its class, is provided in Table 3.

| Parameter | Expected Value |

| Bioavailability (Oral) | Moderate to High |

| Plasma Protein Binding | High (>90%) |

| Volume of Distribution | Large |

| Elimination Half-life | 12 - 24 hours |

| Clearance | Moderate |

Table 3: Expected Pharmacokinetic Parameters of this compound

Synthesis

A general synthetic route for phenylpiperazine-containing compounds like this compound involves a multi-step process. A plausible synthetic scheme is outlined below.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for various receptors (e.g., 5-HT2A, 5-HT2C, SERT).

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-Depth Technical Guide to Lorpiprazole: IUPAC Name, Synonyms, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpiprazole is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] It is characterized as a serotonin antagonist and reuptake inhibitor (SARI), a pharmacological group that also includes well-known agents such as trazodone and nefazodone.[1][2] Marketed under the brand name Normarex, this compound is primarily recognized for its anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of this compound's chemical identity, including its IUPAC name and synonyms, and presents available data on its mechanism of action.

Chemical Identity and Synonyms

A precise understanding of a compound's chemical identity is fundamental for research and development. This compound is systematically named and identified through various conventions.

IUPAC Name: Two IUPAC names are associated with this compound, reflecting different chemical nomenclature systems:

-

(5aR,8aS)-3-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3][4]pyrrolo[2,1-c][1][4][5]triazole[1]

-

(1R,8S)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene[3]

Synonyms and Identifiers: To facilitate cross-referencing in scientific literature and databases, this compound is known by several synonyms and unique identifiers.

| Identifier Type | Value |

| International Nonproprietary Name (INN) | This compound[1][3] |

| Brand Name | Normarex[1][2] |

| CAS Number | 108785-69-9[1][3][4][5] |

| Other Synonyms | lorpiprazol, lorpiprazolum, UNII-0M14O7T47Q, 0M14O7T47Q, (+-)-cis-5,5a,6,7,8,8a-Hexahydro-3-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)cyclopenta(3,4)pyrrolo(2,1-c)-s-triazole, DTXSID30883181[3] |

Mechanism of Action: A Multi-Target Profile

This compound's therapeutic effects are attributed to its activity as a serotonin antagonist and reuptake inhibitor (SARI).[1][6] This dual mechanism involves the modulation of multiple neurotransmitter systems.

The primary pharmacological actions of this compound include:

-

Antagonism of Serotonin Receptors: It specifically blocks the 5-HT2A and 5-HT2C serotonin receptors.[3][6]

-

Antagonism of Adrenergic Receptors: this compound also exhibits antagonistic activity at α1 and α2-adrenergic receptors.[3][6]

-

Antagonism of Histamine Receptors: It acts as an antagonist at H1 histaminergic receptors.[6]

-

Inhibition of Serotonin Reuptake: At higher concentrations, this compound inhibits the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[3][6]

This complex, multi-target profile contributes to its potential efficacy in treating anxiety and other related neurological disorders.[6]

Signaling Pathway and Experimental Workflow

The multifaceted mechanism of this compound can be visualized through a signaling pathway diagram, illustrating its interactions at the synaptic level. The determination of its binding affinity to various receptors is a critical step in its pharmacological profiling, typically achieved through radioligand binding assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Serotonin antagonist and reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 108785-69-9 [chemicalbook.com]

- 5. DETAILS [inbirg.com]

- 6. This compound | 108785-69-9 | Benchchem [benchchem.com]

Lorpiprazole: An Obscure Serotonin Antagonist and Reuptake Inhibitor

Lorpiprazole, also known by the brand name Normarex, is a piperazinyl-triazole derivative.[1] Its mechanism of action is described as antagonizing the 5-HT2A and 5-HT2C serotonergic receptors, as well as the alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors. At higher doses, it is also reported to inhibit the serotonin transporter (SERT).[2][3] This pharmacological profile places it in the same class as other SARI drugs like trazodone and nefazodone.[4]

However, beyond this general classification, the specific details of its journey from laboratory synthesis to potential clinical use are not documented in the available resources. Searches for patents, peer-reviewed publications on its synthesis, preclinical studies, and clinical trial data have failed to yield the specific quantitative and methodological information required for a detailed technical whitepaper. There is no information available regarding the company or research group that initially discovered or developed the compound, nor are there any accessible records of its preclinical pharmacology, such as receptor binding affinities or in vivo efficacy in animal models.

Furthermore, a thorough search for clinical trial data on this compound, including Phase I, II, or III studies, yielded no results. This suggests that the compound may have been discontinued in the early stages of development or that any clinical investigations were limited in scope and not published in indexed medical journals.

The synthesis of related compounds containing a pyrrole ring, a feature of this compound, is a topic of interest in medicinal chemistry, but specific, detailed protocols for the synthesis of this compound itself are not described in the consulted literature.[1][5][6][7]

Pharmacological Target Profile of this compound

The proposed mechanism of action for this compound involves its interaction with multiple neurotransmitter receptors. A diagram illustrating this general signaling pathway for a serotonin antagonist and reuptake inhibitor is presented below.

Caption: General signaling pathway for a serotonin antagonist and reuptake inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C21H26F3N5 | CID 3045380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ijrpr.com [ijrpr.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

Lorpiprazole: A Technical Guide to its Therapeutic Classification and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpiprazole is a psychoactive compound belonging to the phenylpiperazine class of drugs. It is therapeutically classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). This technical guide provides a comprehensive overview of this compound's pharmacological profile, its mechanism of action, and a comparative analysis with its structural analogues. The document details relevant experimental protocols and presents quantitative data where available, offering insights for researchers and professionals in drug development. Due to the limited availability of specific preclinical and clinical data for this compound and some of its analogues, information from closely related and well-characterized SARIs is included for comparative and illustrative purposes.

Therapeutic Classification and Mechanism of Action

This compound is categorized as an anxiolytic and antidepressant agent. Its primary mechanism of action is consistent with that of other Serotonin Antagonist and Reuptake Inhibitors (SARIs).[1][2] This dual-action mechanism involves:

-

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: this compound acts as an antagonist at these receptors, a key feature of the SARI class. Blockade of 5-HT2A receptors is associated with antidepressant and anxiolytic effects, as well as a reduction in the risk of sexual dysfunction and insomnia that can be associated with pure serotonin reuptake inhibitors.[3]

-

Serotonin Reuptake Inhibition: At higher doses, this compound is understood to inhibit the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[1]

-

Adrenergic and Histaminergic Receptor Antagonism: this compound also exhibits antagonist activity at α1- and α2-adrenergic receptors and H1 histaminergic receptors.[1] Antagonism at these receptors can contribute to side effects such as orthostatic hypotension and sedation.

This multifaceted receptor-binding profile allows for a broad therapeutic spectrum, from anxiolysis to the management of depressive syndromes.[1]

Signaling Pathway

The therapeutic effects of this compound and other SARIs are mediated through the modulation of complex intracellular signaling cascades downstream of serotonin and adrenergic receptors. The blockade of 5-HT2A receptors, which are Gq/11-coupled, prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, modulates calcium signaling and protein kinase C (PKC) activity. The inhibition of serotonin reuptake increases the availability of serotonin for other receptors, such as the Gi/o-coupled 5-HT1A receptors, which upon activation, inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

Analogues of this compound

Several phenylpiperazine derivatives share structural similarities with this compound and are also classified as SARIs or exhibit related pharmacological activities. These include Acaprazine, Enpiprazole, Mepiprazole, and Tolpiprazole.

-

Mepiprazole: This compound is known to act as a 5-HT2A and α1-adrenergic receptor antagonist.[4] It also inhibits the reuptake of serotonin, dopamine, and norepinephrine to varying degrees.[5]

-

Acaprazine, Enpiprazole, and Tolpiprazole: Specific pharmacological data for these analogues are scarce in publicly available literature. Their structural similarity to this compound suggests they likely interact with serotonergic and adrenergic receptors, but their precise binding affinities and functional activities have not been well-characterized.

For a comparative perspective, the receptor binding profiles of the well-studied SARIs, Trazodone and Nefazodone, are presented alongside the available data for Mepiprazole.

Quantitative Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | α1-adrenergic | α2-adrenergic | H1 | SERT |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mepiprazole | Data not available | Antagonist | Data not available | Antagonist | Data not available | Data not available | IC50 = 900[6] |

| Trazodone | 23.6 (antagonist)[7] | 1.9[8] | 4.3[8] | 3.8[8] | 33[8] | 220[8] | 160[8] |

| Nefazodone | High Affinity[9] | Potent Antagonist[9] | Antagonist[9] | High Affinity[10] | Lower Affinity[10] | Low Affinity[10] | Weak Inhibitor[9] |

| Etoperidone | 20.2 (antagonist)[7] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: A lower Ki value indicates a higher binding affinity. IC50 values represent the concentration required to inhibit 50% of a biological process.

Table 2: Comparative Pharmacokinetic Parameters

| Compound | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Trazodone | 63-80% | 89-95% | Hepatic (CYP3A4, CYP2D6) | 4-15 hours (IR) |

| Nefazodone | ~20% (variable) | ~99% | Hepatic (CYP3A4) | 2-4 hours |

Data for Trazodone and Nefazodone are provided for illustrative purposes of the SARI class.[10][11]

Experimental Protocols

The characterization of compounds like this compound involves a variety of in vitro and in vivo experimental procedures. The following are detailed methodologies for key experiments typically employed in the study of SARIs.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of this compound and its analogues for various serotonin, dopamine, and adrenergic receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A receptors).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compounds (this compound and analogues).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled ligand for the target receptor).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal in response to drug administration.

Objective: To assess the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., the prefrontal cortex).

Materials:

-

Laboratory animals (e.g., male Sprague-Dawley rats).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgical Implantation: Anesthetize the animal and surgically implant a guide cannula into the target brain region using a stereotaxic frame.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-